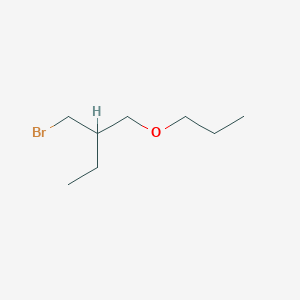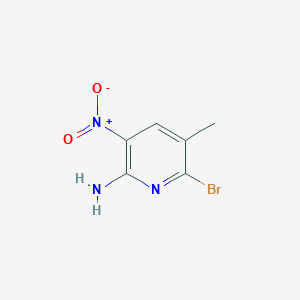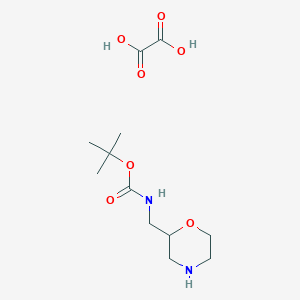![molecular formula C15H19NO4 B13151645 trans-1-[(Benzyloxy)carbonyl]-6-methylpiperidine-3-carboxylic acid](/img/structure/B13151645.png)
trans-1-[(Benzyloxy)carbonyl]-6-methylpiperidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,6R)-1-((Benzyloxy)carbonyl)-6-methylpiperidine-3-carboxylic acid is a chiral compound with significant importance in organic chemistry. It features a piperidine ring substituted with a benzyloxycarbonyl group and a carboxylic acid group, making it a versatile intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,6R)-1-((Benzyloxy)carbonyl)-6-methylpiperidine-3-carboxylic acid typically involves the protection of the amine group in the piperidine ring using a benzyloxycarbonyl (Cbz) groupThe reaction conditions often include the use of protecting groups, such as Cbz, which can be installed and removed under relatively mild conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar protection and deprotection strategies. The use of catalytic hydrogenation (Pd-C, H2) is common for the removal of the Cbz group, and the synthesis may be optimized for yield and purity through various purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
(3R,6R)-1-((Benzyloxy)carbonyl)-6-methylpiperidine-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form various derivatives.
Reduction: The benzyloxycarbonyl group can be reduced to yield the free amine.
Substitution: The piperidine ring can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids (e.g., trifluoroacetic acid) for deprotection, hydrogen gas with palladium on carbon (Pd-C) for catalytic hydrogenation, and various oxidizing agents for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Cbz group yields the free amine, while oxidation of the carboxylic acid group can produce different carboxylate derivatives .
Aplicaciones Científicas De Investigación
(3R,6R)-1-((Benzyloxy)carbonyl)-6-methylpiperidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: The compound is a precursor in the synthesis of various pharmaceuticals, including potential drug candidates.
Industry: It is utilized in the production of fine chemicals and as a building block for more complex molecules
Mecanismo De Acción
The mechanism of action of (3R,6R)-1-((Benzyloxy)carbonyl)-6-methylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group acts as a protecting group, allowing selective reactions to occur at other positions on the molecule. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and binding properties .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other piperidine derivatives with different substituents, such as:
- (3R,6R)-1-((Benzyloxy)carbonyl)-6-ethylpiperidine-3-carboxylic acid
- (3R,6R)-1-((Benzyloxy)carbonyl)-6-propylpiperidine-3-carboxylic acid
Uniqueness
The uniqueness of (3R,6R)-1-((Benzyloxy)carbonyl)-6-methylpiperidine-3-carboxylic acid lies in its specific stereochemistry and functional groups, which confer distinct reactivity and binding properties. This makes it a valuable intermediate in the synthesis of various complex molecules and pharmaceuticals .
Propiedades
Fórmula molecular |
C15H19NO4 |
|---|---|
Peso molecular |
277.31 g/mol |
Nombre IUPAC |
(3R,6R)-6-methyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C15H19NO4/c1-11-7-8-13(14(17)18)9-16(11)15(19)20-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3,(H,17,18)/t11-,13-/m1/s1 |
Clave InChI |
WHBWAWHXIPKUMC-DGCLKSJQSA-N |
SMILES isomérico |
C[C@@H]1CC[C@H](CN1C(=O)OCC2=CC=CC=C2)C(=O)O |
SMILES canónico |
CC1CCC(CN1C(=O)OCC2=CC=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![tert-butyl N-[1-(4-aminopiperidin-1-yl)-1-oxobutan-2-yl]carbamate](/img/structure/B13151590.png)





![(1R,5S,6S)-2-((1-(4,5-dihydrothiazol-2-yl)azetidin-3-yl)thio)-6-((R)-1-hydroxyethyl)-1-methyl-6-(4-nitrobenzyl)-7-oxobicyclo[3.2.0]hept-2-ene-3-carboxylic acid](/img/structure/B13151616.png)

![(4R)-4-[(1H-Indol-3-yl)methyl]-5-oxo-D-proline](/img/structure/B13151633.png)
